molecular formula C15H17NO2 B11869829 Butyl naphthalen-1-ylcarbamate CAS No. 25216-28-8

Butyl naphthalen-1-ylcarbamate

Cat. No.: B11869829
CAS No.: 25216-28-8
M. Wt: 243.30 g/mol
InChI Key: ZCYZDPCLNIQOKH-UHFFFAOYSA-N
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Description

Butyl naphthalen-1-ylcarbamate is a synthetic compound known for its potential therapeutic and environmental applications. It is a solid compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol

Preparation Methods

The synthesis of butyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in sealed, dry conditions to maintain its stability .

Chemical Reactions Analysis

Butyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include naphthalene-1,4-dione derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are the corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the butyl group is replaced by other nucleophiles.

Scientific Research Applications

Butyl naphthalen-1-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in cell growth and proliferation. For example, its antitumor activity is attributed to the inhibition of specific transcription factors and signaling pathways that regulate cancer cell survival and apoptosis . The compound may also induce oxidative stress and disrupt cellular homeostasis, leading to cell death.

Comparison with Similar Compounds

Butyl naphthalen-1-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

25216-28-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

butyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H17NO2/c1-2-3-11-18-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17)

InChI Key

ZCYZDPCLNIQOKH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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